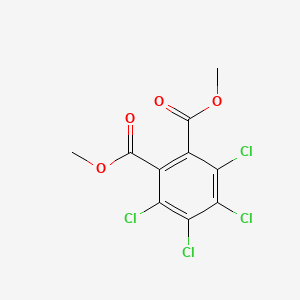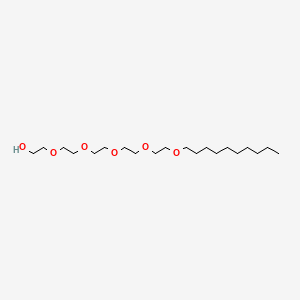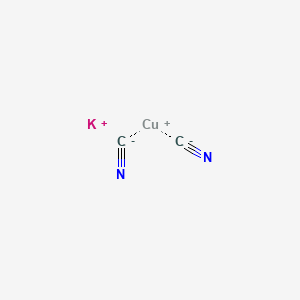
Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate
Overview
Description
Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate is an organic compound with the molecular formula C10H6Cl4O4 . It is the dimethyl ester of tetrachloro terephthalic acid .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of Dimethyl tetrachloroterephthalate was described by treating terephthaloyl chloride with chlorine to give 2,3,5,6-tetrachloroterephthaloyl chloride, followed by ester formation with methanol .
Molecular Structure Analysis
The molecular structure of Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate is based on structures generated from information available in ECHA’s databases . The InChI string for this compound is InChI=1S/C10H6Cl4O4/c1-17-9(15)3-5(11)7(13)4(10(16)18-2)8(14)6(3)12/h1-2H3 .
Physical And Chemical Properties Analysis
Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate is a colourless to grey crystalline powder with a molecular mass of 331.95 g·mol−1. It has a melting point of 156 °C and a boiling point of 345 °C. It has a solubility in water of 0.21 mg/L at 20 °C .
Scientific Research Applications
Thermodynamic Property Analysis
Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate is used in thermodynamic property data analysis. This compound is used in dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
Hydrogen Source in Organocatalytic Reactions
This compound is used as a hydrogen source in organocatalytic reductive amination and conjugate reduction . These reactions are crucial in the synthesis of various organic compounds.
Intermediate in the Production of Pesticides
The industrial use of 1,2,3,4-tetrachlorobenzene, a related compound, is primarily as an intermediate in the production of fungicides, herbicides, defoliants, and insecticides . It’s plausible that Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate could have similar applications.
Pharmaceutical Testing
Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate is used for pharmaceutical testing . High-quality reference standards are crucial for accurate results in pharmaceutical research and development.
Research and Development
This compound is used in research and development under the supervision of a technically qualified individual . It’s often used in the study of tetrachlorobenzene derivatives.
Solubility Studies
Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate is a white crystalline solid that is insoluble in water but soluble in organic solvents. This property makes it useful in solubility studies, which are crucial in various fields such as drug delivery and environmental science.
Mechanism of Action
Mode of Action
, which suggests it may interfere with the growth of certain plants by inhibiting key processes necessary for their development.
Result of Action
Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate is used as a preemergent herbicide, and it kills annual grasses and many common weeds without killing sensitive plants such as turf grasses, flowers, fruits, vegetables, and cotton . This suggests that the molecular and cellular effects of the compound’s action are selective, affecting only certain types of plants.
Action Environment
The action of Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate can be influenced by environmental factors. For instance, its solubility in water is low , which means its efficacy and stability may be affected by the presence of water in the environment. Additionally, the compound exists in both the vapor and particulate phases when exposed to the air , which could influence its distribution and action.
properties
IUPAC Name |
dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl4O4/c1-17-9(15)3-4(10(16)18-2)6(12)8(14)7(13)5(3)11/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWWOTMXNBKMBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942123 | |
| Record name | Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate | |
CAS RN |
20098-41-3 | |
| Record name | NSC71179 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(3,4-Dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile](/img/structure/B1582767.png)




![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol](/img/structure/B1582775.png)







